molecular formula C23H27NO4 B11680053 ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate

ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11680053
M. Wt: 381.5 g/mol
InChI Key: RPHRLGXQTCAHQI-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate is a highly functionalized compound of interest in medicinal chemistry. It belongs to the class of benzoindoles, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indolisation–N-alkylation sequence, which is a rapid and high-yielding process . This method uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate the indole core structure. The reaction conditions often include the use of microwave irradiation to shorten reaction times .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethyl acetate, and catalysts such as palladium .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propanoyloxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 1-butyl-2-methyl-5-propanoyloxybenzo[g]indole-3-carboxylate

InChI

InChI=1S/C23H27NO4/c1-5-8-13-24-15(4)21(23(26)27-7-3)18-14-19(28-20(25)6-2)16-11-9-10-12-17(16)22(18)24/h9-12,14H,5-8,13H2,1-4H3

InChI Key

RPHRLGXQTCAHQI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)CC)C(=O)OCC)C

Origin of Product

United States

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